molecular formula C14H16N4OS B2702571 4-{[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]methyl}benzohydrazide CAS No. 379254-44-1

4-{[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]methyl}benzohydrazide

Cat. No. B2702571
CAS RN: 379254-44-1
M. Wt: 288.37
InChI Key: BOBVTCLUZBIHND-UHFFFAOYSA-N
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Description

“4-{[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]methyl}benzohydrazide” is a chemical compound used in scientific research . Its unique properties enable it to be employed in various applications, including drug discovery and materials synthesis.


Molecular Structure Analysis

The molecular formula of this compound is C14H16N4OS . The InChI code is 1S/C14H16N4OS/c1-9-7-10(2)17-14(16-9)20-8-11-3-5-12(6-4-11)13(19)18-15/h3-7H,8,15H2,1-2H3,(H,18,19) .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 288.37 . It is a powder at room temperature . The melting point is between 135-136 degrees Celsius .

Scientific Research Applications

Antibacterial Activity

  • Synthesis of Benzohydrazide Derivatives : A study by Giri et al. (2017) focused on synthesizing novel benzohydrazide derivatives and evaluating their antibacterial activity. The compounds showed high activity towards various bacteria including Escherichia coli and Staphylococcus aureus.

Catalytic and DNA Binding Activities

  • Schiff Base Ligand Synthesis and Applications : El‐Gammal et al. (2021) synthesized a new Schiff base and its metal complexes, which exhibited significant DNA binding behavior and potential anticancer activity against human cancer cell lines (El‐Gammal et al., 2021).

Tautomerism Studies

  • Analysis of Tautomerism in Solution : Claramunt et al. (2004) conducted a study on the tautomerism of a related compound, omeprazole, in solution, enhancing understanding of the molecular behavior of such compounds (Claramunt et al., 2004).

Antiviral Activity

  • Synthesis and Evaluation Against Influenza A Virus : Ostrovskii et al. (2021) synthesized nonannulated tetrazolylpyrimidines and evaluated their activity against the H1N1 subtype of influenza A virus, demonstrating moderate in vitro activity (Ostrovskii et al., 2021).

Dual Inhibitor Synthesis

  • Synthesis of Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors : Gangjee et al. (2008) synthesized compounds as potential dual inhibitors of key enzymes, providing insights into therapeutic applications (Gangjee et al., 2008).

Crystallographic Analysis

  • Structural Analysis of Benzohydrazide Compounds : Gwaram et al. (2010) explored the crystal structure of a benzohydrazide molecule, contributing to the understanding of molecular interactions and structure (Gwaram et al., 2010).

Cytotoxicity and Enzyme Inhibition

  • Synthesis and Cytotoxicity of Oxadiazoles : Sanad et al. (2022) synthesized pyrrole-linked mono- and bis(1,3,4-oxadiazole) hybrids and examined their cytotoxicity against various cell lines. They also assessed their inhibitory activity against thymidylate synthase (Sanad et al., 2022).

Safety and Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

4-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4OS/c1-9-7-10(2)17-14(16-9)20-8-11-3-5-12(6-4-11)13(19)18-15/h3-7H,8,15H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOBVTCLUZBIHND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SCC2=CC=C(C=C2)C(=O)NN)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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